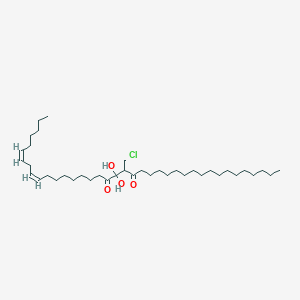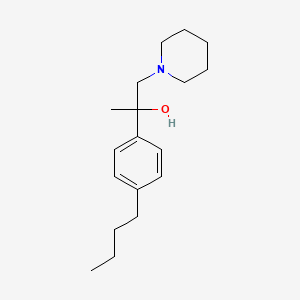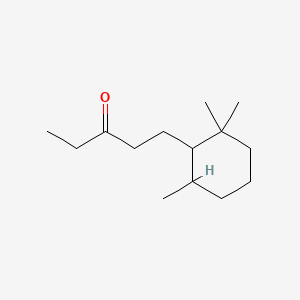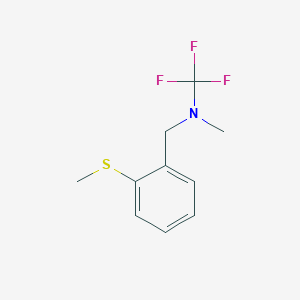
1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a benzyl group substituted with a methylthio group
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(2-(methylthio)benzyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include purification steps to ensure the final product’s purity.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products requiring fluorinated intermediates.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar compounds to 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine include:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound lacks the methylthio group, which may affect its reactivity and applications.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F3NS |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-methyl-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
FKUQUQMKEZQDSX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


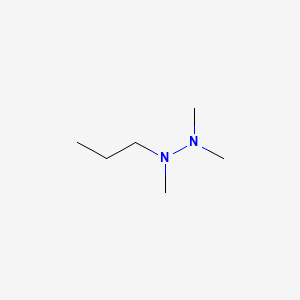
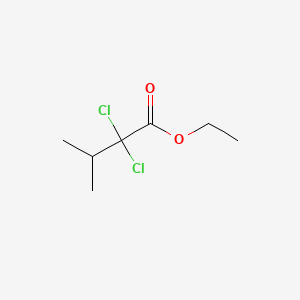
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)



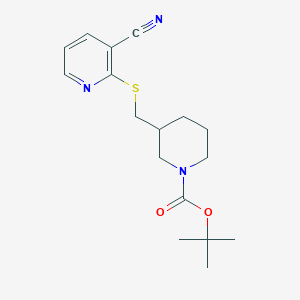
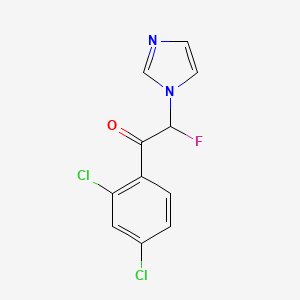
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
